molecular formula C5H2BrN3S B12939359 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine

7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No.: B12939359
M. Wt: 216.06 g/mol
InChI Key: IENXTRLCBZGWDP-UHFFFAOYSA-N
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Description

7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a heterocyclic compound that has gained significant interest in the field of organic electronics and materials science. This compound is characterized by its unique structure, which includes a bromine atom and a thiadiazole ring fused to a pyridine ring. The presence of these functional groups makes it a valuable building block for the synthesis of various advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine typically involves the bromination of [1,2,5]thiadiazolo[3,4-c]pyridine. One common method is the Heck reaction, where 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is reacted with N,N-diphenyl-4-vinylaniline in the presence of a palladium catalyst . This reaction is carried out under controlled conditions to ensure regioselective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine involves its role as an electron acceptor in various chemical reactions. The bromine and thiadiazole groups facilitate electron transfer processes, making it an effective component in electronic materials. The molecular targets and pathways include interactions with electron-donor groups in conjugated polymers and small molecules, enhancing their electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine is unique due to its specific bromination pattern and its ability to undergo regioselective reactions. This makes it a versatile building block for the synthesis of a wide range of advanced materials with tailored electronic and photophysical properties .

Properties

IUPAC Name

7-bromo-[1,2,5]thiadiazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3S/c6-3-1-7-2-4-5(3)9-10-8-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENXTRLCBZGWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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